molecular formula C22H22ClN3O4 B2578638 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)butanamide CAS No. 946214-97-7

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)butanamide

Cat. No. B2578638
CAS RN: 946214-97-7
M. Wt: 427.89
InChI Key: KFRWMCSTQOQDFP-UHFFFAOYSA-N
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Description

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)butanamide is a chemical compound that belongs to the class of pyridazinone derivatives. It is also known as GSK-3 inhibitor and has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes.

Scientific Research Applications

Synthesis and Biological Activity

  • Novel Heterocyclic Compound Synthesis : The reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin led to the synthesis of pyridazinone derivatives, which were then used to prepare various derivatives with antimicrobial and antifungal activities. This demonstrates the versatility of these compounds in generating biologically active molecules (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).

  • Anticancer, Antiangiogenic, and Antioxidant Agents : A series of new pyridazinone derivatives were synthesized and evaluated for their inhibitory effects on various human cancer cell lines. Some derivatives exhibited significant inhibitory activity, highlighting their potential as anticancer, antiangiogenic, and antioxidant agents (Kamble, Sawant, Sawant, Pisal, Gacche, Kamble, & Kamble, 2015).

  • Synthesis in Ionic Liquid : The use of bis-ionic liquid as a catalyst for the synthesis of novel benzoxazoles demonstrates an environmentally friendly approach to synthesizing heterocyclic compounds, offering advantages such as solvent-free conditions and excellent yields (Nikpassand, Zare Fekri, & Farokhian, 2015).

Mechanistic Studies and Synthesis Pathways

  • Reaction Mechanisms and Derivative Synthesis : Studies on the synthesis of pyridazinones and their reactions provide insight into mechanistic aspects, leading to the generation of novel compounds with potential pharmaceutical applications. These studies emphasize the structural versatility and reactivity of pyridazinone derivatives, enabling the exploration of their biological activities (Sharma, Verma, Sharma, & Prajapati, 2013).

  • Structural Analysis and Theoretical Studies : The synthesis and structural elucidation of triazolo[4,3-b]pyridazine derivatives, including density functional theory (DFT) calculations and Hirshfeld surface analysis, contribute to a deeper understanding of the molecular properties and interactions of these compounds. Such studies are crucial for the design of molecules with specific biological activities (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).

properties

IUPAC Name

4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4/c1-29-17-9-10-19(20(14-17)30-2)24-21(27)4-3-13-26-22(28)12-11-18(25-26)15-5-7-16(23)8-6-15/h5-12,14H,3-4,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRWMCSTQOQDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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